

Cy3 diacid(diso3) CAS number and molecular weight

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Compound of Interest

Compound Name: Cy3 diacid(diso3)

Cat. No.: B3067758

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An In-depth Technical Guide to **Cy3 Diacid(diso3)** for Researchers and Drug Development Professionals

This guide provides comprehensive information on the fluorescent dye **Cy3 diacid(diso3)**, including its chemical properties, detailed experimental protocols for its use in various research applications, and a visual representation of a common experimental workflow. This information is intended for researchers, scientists, and professionals involved in drug development who utilize fluorescence-based techniques.

Core Properties of Cy3 Diacid(diso3)

Cy3 diacid(diso3) is a derivative of the cyanine dye Cy3, characterized by the presence of two carboxylic acid and two sulfonic acid groups. These functional groups render the molecule highly soluble in aqueous buffers, which is advantageous for biological applications as it minimizes aggregation and non-specific binding. The sulfonic acid groups are ionized at physiological pH, contributing to the high water solubility, while the carboxylic acid groups provide reactive handles for covalent conjugation to biomolecules.

Data Presentation

The key quantitative data for **Cy3 diacid(diso3)** are summarized in the table below.

Property	Value
CAS Number	146397-17-3
Molecular Formula	C ₃₅ H ₄₄ N ₂ O ₁₀ S ₂
Molecular Weight	716.86 g/mol
Excitation Maximum (λ _{ex})	~550 nm
Emission Maximum (λ _{em})	~570 nm

Experimental Protocols

Detailed methodologies for common applications of **Cy3 diacid(diso3)** are provided below. These protocols are intended as a starting point and may require optimization for specific experimental systems.

Protein Labeling via Amide Coupling

This protocol describes the covalent labeling of proteins on primary amines (e.g., the N-terminus or the side chain of lysine residues) using **Cy3 diacid(diso3)** following activation of its carboxylic acid groups.

Materials:

- **Cy3 diacid(diso3)**
- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- N-Hydroxysuccinimide (NHS) or N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., Sephadex G-25)

- Quenching reagent (e.g., Tris or hydroxylamine)

Procedure:

- Activate **Cy3 diacid(diso3)**:
 - Dissolve **Cy3 diacid(diso3)** in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
 - Add a 1.2-fold molar excess of NHS or TSTU.
 - Add a 1.2-fold molar excess of DCC or EDC.
 - Incubate the reaction for 1-2 hours at room temperature in the dark to form the NHS-ester of Cy3.
- Prepare the Protein:
 - Dissolve the protein of interest in a suitable amine-free buffer at a concentration of 1-10 mg/mL. The buffer pH should be between 7.2 and 8.0 for efficient labeling of primary amines.
- Conjugation Reaction:
 - Add the activated Cy3-NHS ester solution to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 5-10 fold molar excess of the dye is recommended.
 - Incubate the reaction for 1-2 hours at room temperature in the dark with gentle stirring.
- Quench the Reaction:
 - Add a quenching reagent such as Tris buffer to a final concentration of 50-100 mM or hydroxylamine to a final concentration of 10 mM to stop the reaction by reacting with any unreacted dye.
 - Incubate for 30 minutes at room temperature.

- Purification:
 - Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
 - Collect the fractions containing the labeled protein, which will be visibly colored.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).

Fluorescence Microscopy

This protocol provides a general workflow for imaging cells labeled with a Cy3-conjugated probe.

Materials:

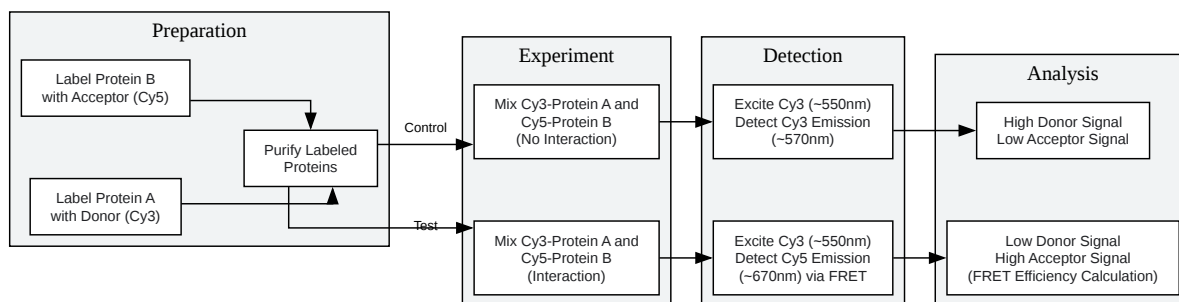
- Cells cultured on glass-bottom dishes or coverslips
- Cy3-labeled probe (e.g., antibody, peptide, or oligonucleotide)
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if required for intracellular targets
- Blocking buffer (e.g., 5% bovine serum albumin in PBS)
- Antifade mounting medium
- Fluorescence microscope with appropriate filter sets for Cy3 (e.g., excitation ~530-550 nm, emission ~560-600 nm)

Procedure:

- Cell Preparation:
 - Culture cells to the desired confluency on a suitable imaging substrate.
 - Wash the cells twice with PBS.
- Fixation and Permeabilization (for fixed cell imaging):
 - Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
 - Wash three times with PBS.
 - If the target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
 - Wash three times with PBS.
- Blocking:
 - Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific binding.
- Labeling:
 - Dilute the Cy3-labeled probe to the desired concentration in blocking buffer.
 - Incubate the cells with the diluted probe for 1-2 hours at room temperature or overnight at 4°C in the dark.
 - Wash the cells three times with PBS to remove unbound probe.
- Mounting and Imaging:
 - Mount the coverslip onto a microscope slide using an antifade mounting medium.
 - Image the cells using a fluorescence microscope with the appropriate filter set for Cy3.

Mandatory Visualization

The following diagram illustrates a typical workflow for a Förster Resonance Energy Transfer (FRET) based assay to study protein-protein interactions using Cy3 as the donor fluorophore and a suitable acceptor like Cy5.



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FRET experimental workflow for protein-protein interaction studies.

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